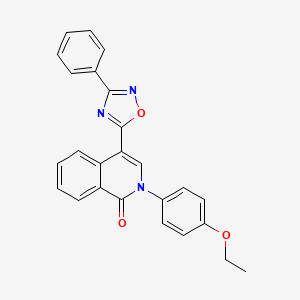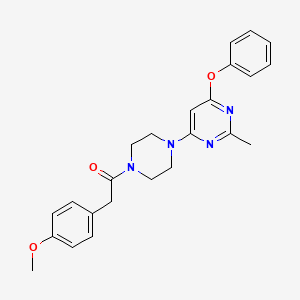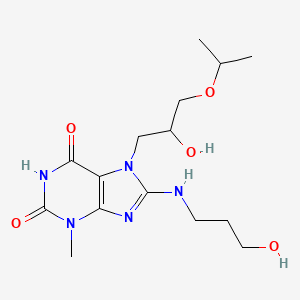![molecular formula C18H18N2O4S B2410533 N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 887880-20-8](/img/structure/B2410533.png)
N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a chemical compound that has been studied for its potential applications in cancer treatment . It is a derivative of 8-quinolinesulfonamide, a class of compounds known for their anticancer activity .
Synthesis Analysis
The compound was synthesized using a series of 8-quinolinesulfonamido-1,2,3-triazoles . The synthesis process involved the use of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .
Molecular Structure Analysis
The molecular structure of this compound is complex, and its analysis requires advanced computational techniques. In silico studies identified this compound as a potent modulator of muscle isoform 2 of pyruvate kinase .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require specialized knowledge and techniques. The compound was synthesized using a series of 8-quinolinesulfonamido-1,2,3-triazoles .
Wissenschaftliche Forschungsanwendungen
Polymorphic Modifications for Hypertension Treatment
N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, and related compounds, have shown significant potential in the medical field, particularly in the treatment of hypertension. A study by Shishkina et al. (2018) highlights the strong diuretic properties of similar compounds, indicating its possible use in new hypertension remedies. The study focuses on the polymorphic modifications of these compounds, revealing different organizational levels in their crystal packing, which may influence their effectiveness in medical applications (Shishkina et al., 2018).
Potential Fungicidal Activity
Kappe and Kappe (2009) synthesized derivatives of tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one, showing potential fungicidal activity. These derivatives are structurally related to N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, suggesting a broader range of applications for this class of compounds in controlling fungal growth (Kappe & Kappe, 2009).
Antibacterial Properties
Ishikawa et al. (1990) synthesized a series of substituted pyrroloquinoline carboxylic acids, including compounds structurally similar to N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide. These compounds displayed potent antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential use in the treatment of systemic infections (Ishikawa et al., 1990).
Synthesis and Structural Analysis
Hayun et al. (2012) conducted a detailed study on the synthesis and structural analysis of compounds closely related to N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide. Their research provides valuable insights into the chemical properties and potential applications of these compounds in various scientific fields (Hayun et al., 2012).
Wirkmechanismus
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis and cell division .
Mode of Action
The compound acts as a competitive inhibitor of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . The structural similarity between sulfonamides and PABA allows the compound to inhibit and replace PABA in the active site of the enzyme dihydropteroate synthetase .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, the compound prevents the formation of dihydrofolate and tetrahydrofolate . This inhibition disrupts the folic acid metabolism cycle, which is essential for bacterial DNA synthesis and cell division .
Result of Action
The inhibition of the folic acid metabolism cycle eventually leads to the inhibition of bacterial DNA growth and cell division or replication . This makes sulfonamides bacteriostatic rather than bactericidal, meaning they inhibit the growth of bacteria rather than killing them outright .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-24-16-7-3-2-6-15(16)19-25(22,23)14-9-12-5-4-8-20-17(21)11-13(10-14)18(12)20/h2-3,6-7,9-10,19H,4-5,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSIOPRIGNLRRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

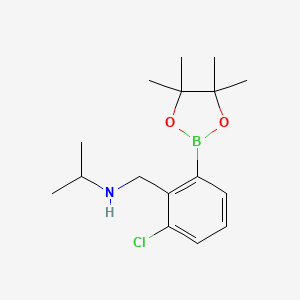
![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2410451.png)
![3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410456.png)
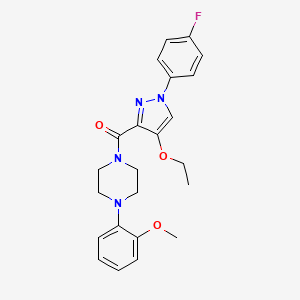

![7-(2-Methoxyphenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2410462.png)
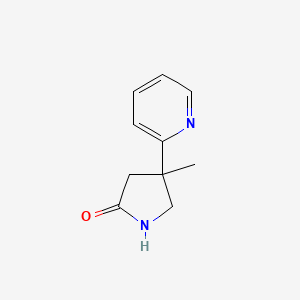
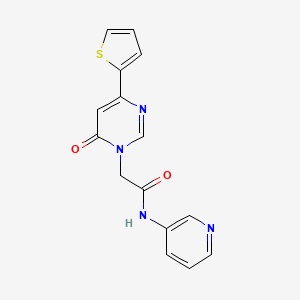
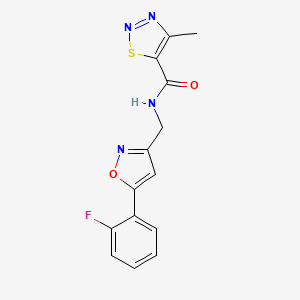
![N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2410466.png)
![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)
